Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C14H16N2O3S . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and esterification . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pH, and pressure control is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but may have different substituents on the pyrimidine ring.
Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: An ethyl ester variant with potentially different solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. Its methylsulfanyl group, in particular, can significantly influence its reactivity and interaction with biological targets .
Biological Activity
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- CAS Number : 303140-87-6
The compound features a tetrahydropyrimidine core with a methylsulfanyl group and a carboxylate ester, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
The presence of the methylsulfanyl group is hypothesized to enhance the compound's solubility and bioactivity.
Anticancer Potential
Several studies have evaluated the anticancer properties of related pyrimidine derivatives. For instance, derivatives containing methyl groups have shown heightened anticancer action against various cell lines.
These findings suggest that this compound may possess similar anticancer effects warranting further investigation.
Insecticidal Activity
The insecticidal properties of related compounds have also been documented. In studies involving larvicidal activity against Anopheles arabiensis, certain derivatives demonstrated significant mortality rates at varying concentrations.
Concentration (µg/mL) | Mortality Rate (%) | Time (h) |
---|---|---|
0.5 | 15.6 | 24 |
1 | 33.3 | 24 |
2 | 100 | 24 |
These results indicate potential applications in pest control and vector management strategies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, affecting apoptosis and cellular viability.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of this compound on A549 lung cancer cells revealed an IC50 value of approximately 40 µM after a 48-hour exposure period. The results suggest that this compound could be developed further as an anticancer agent .
Properties
CAS No. |
5788-36-3 |
---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-2)12(16-14(18)15-8)9-4-6-10(20-3)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18) |
InChI Key |
WGLNQTLBMUMLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OC |
Origin of Product |
United States |
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